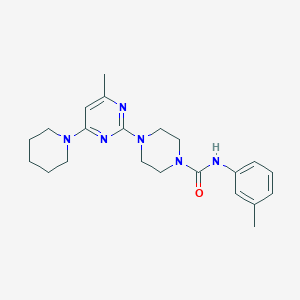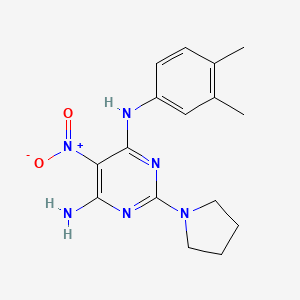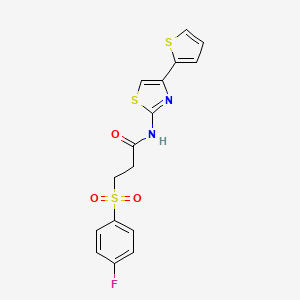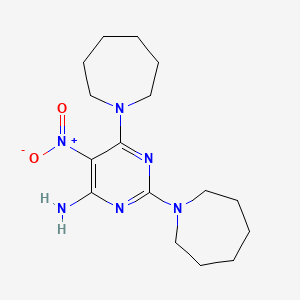![molecular formula C22H20FN3OS B11256192 2-(6-(4-fluorophenyl)imidazo[2,1-b]thiazol-3-yl)-N-(4-isopropylphenyl)acetamide](/img/structure/B11256192.png)
2-(6-(4-fluorophenyl)imidazo[2,1-b]thiazol-3-yl)-N-(4-isopropylphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[6-(4-Fluorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-[4-(propan-2-yl)phenyl]acetamide is a complex organic compound that belongs to the class of imidazo[2,1-b][1,3]thiazole derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of both imidazole and thiazole rings in its structure makes it a unique scaffold for drug development.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-[4-(propan-2-yl)phenyl]acetamide typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the synthesis may start with the preparation of 4-fluorophenyl imidazole and 4-(propan-2-yl)phenyl acetamide, followed by their condensation and cyclization to form the imidazo[2,1-b][1,3]thiazole core.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of automated reactors, precise temperature control, and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
2-[6-(4-Fluorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-[4-(propan-2-yl)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine or chlorination using thionyl chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.
Aplicaciones Científicas De Investigación
2-[6-(4-Fluorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-[4-(propan-2-yl)phenyl]acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-[6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-[4-(propan-2-yl)phenyl]acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular processes. The compound’s effects are mediated through pathways that regulate cell growth, apoptosis, or other biological functions.
Comparación Con Compuestos Similares
Similar Compounds
Imidazo[1,2-a]pyridines: Known for their biological activities and used in drug development.
Imidazo[4,5-f][1,10]phenanthroline: Utilized in the development of fluorescent probes.
Imidazo[2,1-b][1,3]benzothiazoles: Studied for their anticancer and radiosensitizing properties.
Uniqueness
2-[6-(4-Fluorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-[4-(propan-2-yl)phenyl]acetamide stands out due to its specific structural features, which confer unique biological activities and potential applications. Its combination of imidazole and thiazole rings, along with the fluorophenyl and propan-2-ylphenyl groups, makes it a versatile compound for various research and industrial purposes.
Propiedades
Fórmula molecular |
C22H20FN3OS |
|---|---|
Peso molecular |
393.5 g/mol |
Nombre IUPAC |
2-[6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-(4-propan-2-ylphenyl)acetamide |
InChI |
InChI=1S/C22H20FN3OS/c1-14(2)15-5-9-18(10-6-15)24-21(27)11-19-13-28-22-25-20(12-26(19)22)16-3-7-17(23)8-4-16/h3-10,12-14H,11H2,1-2H3,(H,24,27) |
Clave InChI |
ZUBGDBVRZBPXJY-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1=CC=C(C=C1)NC(=O)CC2=CSC3=NC(=CN23)C4=CC=C(C=C4)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(5-chloro-2-methoxyphenyl)-3-phenyl-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)urea](/img/structure/B11256113.png)

![Methyl 2-({[(1-cyclopropyl-5,7-dimethyl-4-oxo-1,4-dihydropyrido[2,3-d]pyrimidin-2-yl)sulfanyl]acetyl}amino)benzoate](/img/structure/B11256124.png)



![N-(4-bromo-2-fluorophenyl)-5-methyl-1-{[5-methyl-2-(2-methylphenyl)-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B11256161.png)
![3-[4-(4-Methylbenzoyl)piperazin-1-YL]-6-(piperidin-1-YL)pyridazine](/img/structure/B11256171.png)
![N-(4-chlorobenzyl)-6-(4-methoxyphenyl)-3-methylimidazo[2,1-b]thiazole-2-carboxamide](/img/structure/B11256173.png)
![7'-hydroxy-8'-[(3-methylpiperidin-1-yl)methyl]-2H,2'H-3,4'-bichromene-2,2'-dione](/img/structure/B11256185.png)
![N-(4-ethoxyphenyl)-2-((6-isopropyl-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B11256202.png)
![7-hydroxy-8-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}-3-(4-methoxyphenyl)-2H-chromen-2-one](/img/structure/B11256204.png)

![N-(5-chloro-2-methylphenyl)-1-{[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-5-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B11256210.png)
